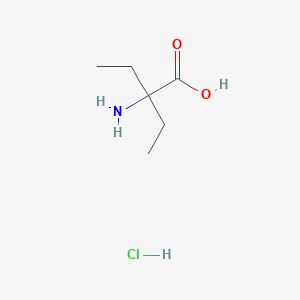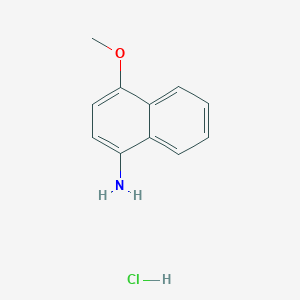![molecular formula C9H16N2O2 B113332 (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole CAS No. 948846-39-7](/img/structure/B113332.png)
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
Übersicht
Beschreibung
“(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is a heterocyclic compound. It has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol.
Synthesis Analysis
The synthesis of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” involves the use of palladium hydroxide on activated carbon as a catalyst. The reactant, ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate, is added to a pressure reactor containing the catalyst. The mixture is heated under an atmosphere of hydrogen for 4 hours. After filtration and rinsing with methanol, a solution containing the title compound is obtained.
Molecular Structure Analysis
The molecular structure of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Derivatives : The compound has been involved in synthesis studies, such as the formation of N-ethoxycarbonyl Dewar pyrrole through photofragmentation processes, demonstrating its potential in complex organic synthesis (Warrener, Amarasekara, & Russell, 1996).
Structural Analysis : Research on derivatives of the compound includes analysis of their molecular and crystal structures, as seen in the study of 3-ethoxycarbonyl-3-pyrroles and the identification of their isomers (Chiu Pak-Kan & Michael, 1990).
Applications in Material Science
Electron Transport Layer in Solar Cells : Derivatives of the compound have been used as an electron transport layer in polymer solar cells, enhancing the power conversion efficiency due to their high conductivity and electron mobility (Hu et al., 2015).
Optoelectronic Materials : Symmetrically substituted derivatives exhibit unique optical properties, showing potential for use in the synthesis of novel organic optoelectronic materials (Zhang et al., 2014).
Chemical Reactions and Mechanisms
Cycloaddition and Synthesis Reactions : The compound and its derivatives have been used in various cycloaddition reactions and synthesis of new molecular structures, such as in the synthesis of pyrrolo[3,2-d]isoxazoles (Moroz et al., 2018).
Novel Synthesis Pathways : Research has explored novel synthesis methods involving this compound, such as the preparation of various functionalized hexahydropyrrolo[2,3-b]indoles using domino reactions and Claisen rearrangement (Kawasaki et al., 2005).
Biological Studies
- Lack of Antitumor Properties : A derivative, 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, did not show any antitumor, antiviral, or antibacterial properties, which is important in determining its biological activity and potential applications (Schneller et al., 1984).
Eigenschaften
IUPAC Name |
ethyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDDMOQJXWUNO-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C[C@H]2CCN[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647146 | |
| Record name | Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole | |
CAS RN |
948846-39-7 | |
| Record name | Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

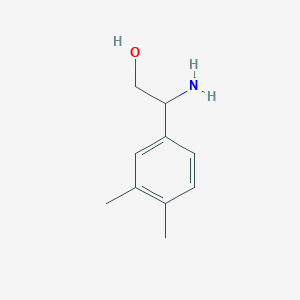
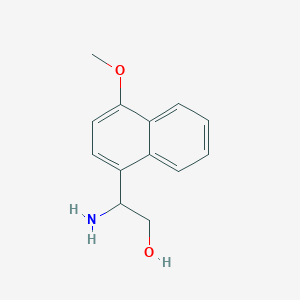
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
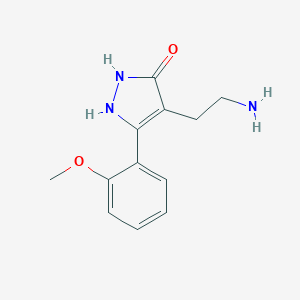
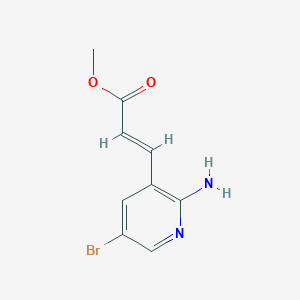

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)
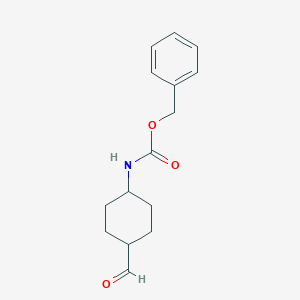
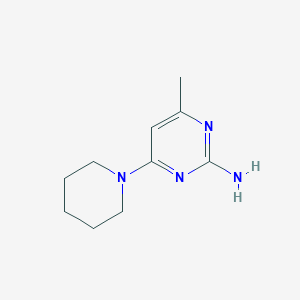
![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)
